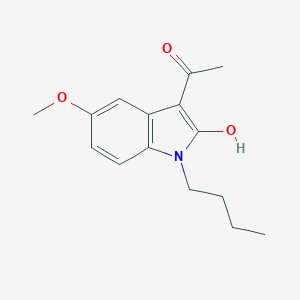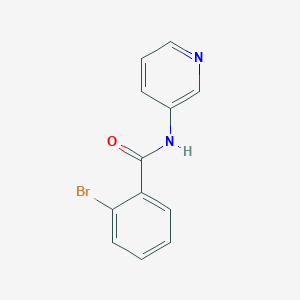
2-(5-巯基-1,3,4-恶二唑-2-基)苯酚
描述
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties
科学研究应用
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol has a wide range of scientific research applications, including:
作用机制
- MODP primarily interacts with specific biological molecules or proteins. One notable target is bovine blood plasma albumin (BSA) . BSA is a major protein in blood plasma, and its binding to MODP plays a crucial role in the compound’s biological effects.
- Distance and Interaction : The distance between the donor (MODP) and acceptor (BSA) molecules varies depending on temperature, revealing the static quenching mechanism .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
生化分析
Biochemical Properties
The biochemical properties of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol are intriguing. It has been found to exhibit anti-inflammatory, anti-rheumatic, and analgesic activities . This compound interacts with various enzymes, proteins, and other biomolecules, leading to a reduction of inflammation and pain . The nature of these interactions is primarily through hydrogen bonding and van der Waals interactions .
Cellular Effects
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the expression of several pro-inflammatory mediators such as nitric oxide (NO), vascular endothelial growth factor (VEGF), interleukins (IL-1β, IL-6) and tumor necrosis factor-α (TNF-α) in blood plasma and paw tissues .
Molecular Mechanism
The molecular mechanism of action of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances the mRNA expression levels of nuclear factor (erythroid-derived 2)-like 2 (Nrf2), superoxide dismutase (SOD2) and heme oxygenase (HO-1), thereby reducing arthritis severity and inflammation .
Dosage Effects in Animal Models
The effects of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol vary with different dosages in animal models . Acute pretreatment of animals with this compound produced a significant reduction of paw edema against carrageenan-induced acute inflammation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with phenolic compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve industrial-scale production .
化学反应分析
Types of Reactions
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and various substituted phenolic compounds. These products have diverse applications in different fields of research and industry .
相似化合物的比较
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol can be compared with other similar compounds such as:
2-Mercapto-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole ring and mercapto group but differs in the phenyl substitution, leading to variations in reactivity and applications.
2-Phenyl-1,3,4-oxadiazoline-5-thione:
The uniqueness of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol lies in its combination of the mercapto group and phenolic hydroxyl group, which contribute to its diverse reactivity and wide range of applications.
属性
IUPAC Name |
5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-4-2-1-3-5(6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBKGQKYCFESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425182 | |
| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29638-33-3 | |
| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Fluoro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B362249.png)
![6-ethyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B362250.png)
![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)

![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)
![6-(4-Methoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)

![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)




